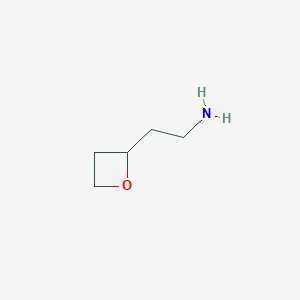

2-(Oxetan-2-yl)ethan-1-amine

Description

Contextual Significance of Oxetane-Containing Amine Structures in Chemical Synthesis

Oxetane-containing structures have become highly sought-after motifs in drug discovery and medicinal chemistry. nih.govnih.gov The oxetane (B1205548) ring, a four-membered cyclic ether, is a compact, polar, and three-dimensional scaffold that can significantly influence the physicochemical properties of a molecule. nih.govacs.org Its incorporation can lead to improved aqueous solubility, enhanced metabolic stability, and modified lipophilicity, all of which are critical parameters in the development of drug candidates. nih.govnih.govacs.org

The oxetane moiety is often used as a bioisosteric replacement for other common functional groups. For instance, it can serve as a surrogate for a gem-dimethyl group, occupying a similar volume, or as a substitute for a carbonyl group, to which it shares comparable hydrogen bonding properties and dipole moments. nih.govacs.orgnih.gov Unlike carbonyl compounds, oxetanes are stable against enzymatic degradation and potential epimerization at adjacent stereocenters. acs.org

In the context of amine-containing structures, the oxetane ring plays a crucial role in modulating the basicity (pKa) of a nearby amine group. nih.gov Six of the nine oxetane-containing clinical candidates as of 2021 were substituted with an amine, where the oxetane's electron-withdrawing nature was key to reducing amine basicity to physiologically appropriate levels. nih.gov This ability to fine-tune the pKa of the amine is a significant advantage in optimizing a drug's pharmacokinetic profile and target engagement. Amino-oxetanes have also found applications as peptidomimetics that exhibit improved stability against enzymatic degradation while retaining biological activity. acs.org

Historical Development of Oxetane and Amine Chemistry Relevant to 2-(Oxetan-2-yl)ethan-1-amine Precursors

The study of small, strained heterocycles dates back to the late 19th century, with the first synthesis of oxetane (trimethylene oxide) reported in 1878. ethz.ch Historically, the synthesis of the oxetane ring has relied on several key methodologies. The Williamson etherification, involving the intramolecular cyclization of 1,3-halohydrins, is a well-established method for creating variously substituted oxetanes. thieme-connect.de Another classical approach is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane ring. beilstein-journals.org More contemporary methods often involve the ring-opening of epoxides followed by ring-closing cyclization. thieme-connect.de

Current Research Landscape and Definable Gaps in the Study of 2-(Oxetan-2-yl)ethan-1-amine

The current research landscape is heavily focused on the application of oxetane-containing building blocks in medicinal chemistry programs. nih.govnih.gov These motifs are being integrated into molecules targeting a wide array of diseases, including cancer, viral infections, and metabolic disorders. nih.gov Specifically, derivatives of 2-(Oxetan-2-yl)ethan-1-amine are noted as important intermediates in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, which are investigated for treating type 2 diabetes and obesity. evitachem.com

Despite the widespread interest in oxetanes, there are definable gaps in the research concerning 2-(Oxetan-2-yl)ethan-1-amine. Much of the available literature treats it as a synthetic intermediate rather than a primary subject of study. evitachem.com This leaves its own potential biological activity profile largely unexplored.

Furthermore, there is a substantial demand for more effective and divergent synthetic strategies to access new oxetane derivatives. nih.gov The development of mild and robust methods that allow for the late-stage introduction of the oxetane motif or the divergent functionalization of pre-formed oxetane building blocks is a significant area of ongoing research. acs.orgresearchgate.netacs.org A specific gap exists in the systematic comparison of the 2-(oxetan-2-yl)ethyl group with other related linkers (e.g., methyl, propyl) to fully understand its unique contribution to molecular properties.

| Synthetic Strategy | Description | Key Features |

| Williamson Etherification | Intramolecular cyclization of 1,3-halohydrins. thieme-connect.de | Well-established; used in late-stage synthesis. thieme-connect.de |

| Epoxide Ring Opening/Closing | Ring expansion of an epoxide to an oxetane, often followed by introduction of other functional groups. evitachem.comgoogle.com | Can be used for chiral synthesis; may involve hazardous reagents like sodium azide (B81097). google.comevitachem.com |

| Paternò–Büchi Reaction | Photochemical [2+2] cycloaddition of a carbonyl and an alkene. beilstein-journals.orgnih.gov | Forms the oxetane ring directly; useful for spirocyclic systems. nih.gov |

| Defluorosulfonylative Coupling | A modern method using oxetane sulfonyl fluorides to couple with amines. researchgate.net | Avoids powerful coupling reagents; tolerant of many functional groups. researchgate.net |

Overview of Research Objectives and Scope for 2-(Oxetan-2-yl)ethan-1-amine

In light of the current landscape, several key research objectives can be defined for the study of 2-(Oxetan-2-yl)ethan-1-amine. A primary goal is the development of novel, efficient, and scalable synthetic routes that avoid the use of hazardous reagents like azides. google.comgoogle.com Such methods would ideally be suitable for industrial applications and allow for the generation of both enantiomers with high purity.

A second major objective is to expand the utility of 2-(Oxetan-2-yl)ethan-1-amine as a versatile building block in organic synthesis and medicinal chemistry. This involves exploring its incorporation into a wider variety of molecular scaffolds beyond its current known applications in GLP-1 receptor agonists. evitachem.com

Finally, there is a clear need for systematic research into the structure-property relationships of molecules containing the 2-(oxetan-2-yl)ethyl moiety. This includes detailed investigations into how this specific substructure influences key drug-like properties such as solubility, lipophilicity, metabolic stability, and target-binding affinity, in comparison to other aliphatic and cyclic linkers. nih.govacs.org Such studies would provide valuable insights for rational drug design and help solidify the role of 2-(Oxetan-2-yl)ethan-1-amine as a valuable tool in the medicinal chemist's toolbox.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxetan-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-1-5-2-4-7-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNYTHZFYPQOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxetan 2 Yl Ethan 1 Amine and Its Analogs

Retrosynthetic Analysis of the 2-(Oxetan-2-yl)ethan-1-amine Scaffold

A retrosynthetic analysis of 2-(oxetan-2-yl)ethan-1-amine reveals several potential bond disconnections that form the basis for various synthetic strategies. The most common approaches focus on either forming the C-N bond or constructing the oxetane (B1205548) ring at a key step.

Primary Disconnections:

C-N Bond Disconnection: This approach starts with a pre-formed oxetane ring containing a suitable leaving group on the ethyl side chain. The amino group is then introduced via nucleophilic substitution. This is a convergent approach, allowing for the late-stage introduction of the amine functionality.

C-O Bond Disconnection (Oxetane Ring Formation): This strategy involves the intramolecular cyclization of an acyclic precursor containing both the amine (or a protected equivalent) and a hydroxyl group with a leaving group at the appropriate positions. This method is advantageous when the acyclic precursors are readily available.

C-C Bond Disconnection: While less common, this strategy involves forming a carbon-carbon bond to append the ethylamine side chain to a pre-existing oxetane ring.

These primary disconnections guide the development of both classical and modern synthetic routes to the target molecule and its derivatives.

Classical Synthetic Routes to 2-(Oxetan-2-yl)ethan-1-amine and Related Structures

Classical synthetic methods have been instrumental in the preparation of 2-(oxetan-2-yl)ethan-1-amine and its analogs. These routes often involve well-established reactions and provide reliable access to the target compounds.

A prevalent strategy for synthesizing 2-(oxetan-2-yl)ethan-1-amine involves the introduction of the amine group onto a pre-functionalized oxetane. This is typically achieved through nucleophilic substitution using an amine surrogate, followed by deprotection or reduction.

Azide (B81097) Reduction:

The use of sodium azide to introduce the nitrogen functionality, followed by reduction, is a well-documented method. google.com For instance, a precursor such as (S)-oxetan-2-ylmethyl tosylate can be treated with sodium azide to form the corresponding azide intermediate. ucsb.edu Subsequent reduction of the azide, which can be achieved using various reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the primary amine. mdma.chresearchgate.netnih.gov While effective, the use of azides can pose safety risks due to their potential toxicity and explosive nature. google.com

Gabriel Synthesis:

The Gabriel synthesis offers a safer alternative to the use of azides for the synthesis of primary amines. libretexts.orgwikipedia.orgchemistrysteps.com This method involves the N-alkylation of potassium phthalimide with a suitable oxetane-containing electrophile. nrochemistry.commasterorganicchemistry.com For example, reacting (oxetan-2-yl)methyl tosylate with potassium phthalimide would yield the N-alkylated phthalimide derivative. The primary amine is then liberated by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis. wikipedia.orgchemistrysteps.comnrochemistry.com A preparation method for oxetan-2-ylmethanamine utilizes a reaction with a phthalimide compound, followed by reaction with an amino group-containing compound to yield the final product. google.com

| Method | Precursor Example | Key Reagents | Advantages | Disadvantages |

| Azide Reduction | (S)-Oxetan-2-ylmethyl tosylate | 1. NaN₃ 2. Reducing agent (e.g., LiAlH₄, H₂/Pd) | High yields, well-established. | Use of potentially hazardous and toxic azides. google.com |

| Gabriel Synthesis | (Oxetan-2-yl)methyl tosylate | 1. Potassium phthalimide 2. Hydrazine hydrate or acid/base | Avoids azides, good for primary amines. wikipedia.org | Can require harsh conditions for phthalimide cleavage. wikipedia.orgchemistrysteps.com |

An alternative to forming the C-N bond is to construct the oxetane ring from an acyclic precursor that already contains the nitrogen functionality, often in a protected form. The most common method for oxetane ring formation is the intramolecular Williamson ether synthesis. acs.org This involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group.

In the context of 2-(oxetan-2-yl)ethan-1-amine synthesis, this would involve a precursor such as a protected 4-amino-1,3-butanediol. Selective activation of the primary hydroxyl group (e.g., as a tosylate or mesylate) followed by treatment with a base would induce intramolecular cyclization to form the oxetane ring. The protecting group on the amine can then be removed to yield the final product.

A patent describes a process starting from (S)-2-((benzyloxy)methyl)oxirane, which undergoes ring expansion to an oxetane. google.com The amine group is then introduced in a later step. Another patented method starts with [2-(1-ethoxyethoxy)methyl]propylene oxide, which is hydrolyzed to (oxetan-2-yl)methanol, a precursor that can be further functionalized. google.com

Both convergent and divergent strategies are employed in the synthesis of 2-(oxetan-2-yl)ethan-1-amine and its analogs, allowing for the generation of libraries of related compounds for drug discovery. researchgate.net

A divergent synthesis would start from a common intermediate, such as (oxetan-2-yl)methanol or a derivative, which can then be subjected to various reaction sequences to produce a range of analogs. For example, the alcohol could be oxidized to an aldehyde, which could then undergo various C-C bond-forming reactions followed by amination to generate diversity in the side chain.

Modern Catalytic Approaches in 2-(Oxetan-2-yl)ethan-1-amine Synthesis

Modern catalytic methods are increasingly being applied to the synthesis of oxetane-containing compounds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

Transition metal-catalyzed reactions have become powerful tools in organic synthesis. researchgate.net While direct applications to the synthesis of 2-(oxetan-2-yl)ethan-1-amine are still emerging, related methodologies suggest potential avenues. For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the formation of C-C bonds to attach the ethylamine side chain to a pre-formed oxetane ring.

Organocatalytic Transformations for Oxetane Construction

Organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, including the strained four-membered ring of oxetanes. A primary method for oxetane synthesis is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.govdigitellinc.comnih.gov While traditionally a photochemical process, recent advancements have led to the development of organocatalytic versions, often in combination with photoredox catalysis to enable the use of visible light. nih.govdigitellinc.comnih.gov

One notable strategy involves the use of a chiral iridium photocatalyst that facilitates a highly enantioselective Paternò–Büchi reaction. This method relies on a triplet rebound mechanism, allowing for the stereocontrolled reaction of an excited-state carbonyl compound. nih.govnih.gov The catalyst, through hydrogen bonding, directs the stereochemical outcome of the cycloaddition. Time-resolved fluorescence spectroscopy has been instrumental in elucidating the competing reaction pathways, enabling optimization to achieve high enantioselectivities, in some cases up to 98% ee. digitellinc.com

Lewis base catalysis also offers a viable route to highly substituted oxetanes. For instance, the bicyclic guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be an effective catalyst for the [2+2] cycloaddition of allenoates with carbonyl compounds, yielding highly substituted 3-alkylideneoxetanes. rsc.org

Table 1: Examples of Organocatalytic Oxetane Construction

| Catalyst | Reactants | Product Type | Key Features |

| Chiral Iridium Photocatalyst | α-Ketoester, Alkene | Chiral Oxetane | High enantioselectivity (up to 98% ee), visible light, triplet rebound mechanism. nih.govdigitellinc.comnih.gov |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Allenoate, Carbonyl Compound | Highly Substituted 3-Alkylideneoxetane | Lewis base catalysis. rsc.org |

| Chiral Cu(II) Complex | Silyl Enol Ether, Trifluoropyruvate | Chiral Oxetane | Catalytic asymmetric formal [2+2] cycloaddition. beilstein-journals.org |

Photoredox Catalysis in Related Amine Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This technology is particularly relevant to the synthesis of 2-(oxetan-2-yl)ethan-1-amine and its analogs through the functionalization of amine precursors. Photoredox catalysis can facilitate the formation of C-C and C-N bonds, crucial steps in building the desired molecular framework.

The generation of α-amino radicals from amines is a common strategy. These radicals can then participate in a variety of coupling reactions. For instance, the combination of nickel and photoredox catalysis allows for the functionalization of α-amino C-H bonds with aryl halides. This direct C-H, C-X coupling provides access to benzylic amines, which are important structural motifs.

Furthermore, photoredox catalysis can be employed for deaminative alkylation. In this approach, primary amines are converted into redox-active imines. Subsequent oxidation and deprotonation generate an imidoyl radical, which can undergo β-scission to release an alkyl radical. This alkyl radical can then be coupled with various partners, such as electron-deficient olefins.

Asymmetric Synthesis of Chiral 2-(Oxetan-2-yl)ethan-1-amine and Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric methods for the synthesis of chiral 2-(oxetan-2-yl)ethan-1-amine and its derivatives is of paramount importance. These methods aim to control the stereocenters at the C2 position of the oxetane ring and potentially on the side chain.

A well-established strategy in asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com

Several types of chiral auxiliaries are available, including those derived from menthol, oxazolidinones, and amino alcohols like ephedrine derivatives. For the synthesis of chiral 2-(oxetan-2-yl)ethan-1-amine, a chiral auxiliary could be attached to a precursor of the ethanamine side chain. For example, an oxazolidinone auxiliary could be used to direct the asymmetric alkylation of an acetic acid derivative, which could then be further elaborated to the desired aminoethyl side chain before or after attachment to a pre-formed oxetane. The stereoselectivity is achieved by the steric hindrance of the auxiliary, which blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. wikipedia.org

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy employs a chiral catalyst to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.

As mentioned in section 2.3.2, the enantioselective Paternò–Büchi reaction catalyzed by a chiral iridium photocatalyst is a powerful method for the construction of chiral oxetanes with high enantiomeric excess. nih.govdigitellinc.comnih.gov This approach could be used to synthesize a chiral 2-formyloxetane, which could then be converted to 2-(oxetan-2-yl)ethan-1-amine through standard homologation and amination procedures.

For the synthesis of the chiral amine moiety, biocatalysis presents a green and highly selective option. nih.govsemanticscholar.orgresearchgate.netmdpi.com Enzymes such as transaminases, imine reductases, and amine dehydrogenases are capable of producing chiral amines with excellent enantiomeric excess. nih.govmdpi.com For instance, a transaminase could be used for the asymmetric amination of a ketone precursor containing the oxetane ring, directly yielding the chiral target molecule. mdpi.com

Table 2: Enantioselective Catalytic Methods

| Catalytic System | Reaction Type | Substrate | Product | Key Advantages |

| Chiral Iridium Photocatalyst | Paternò–Büchi Reaction | Carbonyl, Alkene | Chiral Oxetane | High enantioselectivity, visible light. nih.govdigitellinc.comnih.gov |

| Transaminase | Asymmetric Amination | Ketone | Chiral Amine | High enantioselectivity, mild reaction conditions, green catalyst. nih.govmdpi.com |

| Imine Reductase | Reductive Amination | Carbonyl, Amine | Chiral Amine | High enantioselectivity, broad substrate scope. mdpi.com |

The synthesis of analogs of 2-(oxetan-2-yl)ethan-1-amine with multiple stereocenters requires diastereoselective reactions. These reactions control the relative stereochemistry of the newly formed stereocenters.

A common approach to diastereoselective oxetane synthesis involves the cyclization of 1,3-diols. acs.org By controlling the stereochemistry of the diol, which can be achieved through stereoselective reduction of a β-hydroxy ketone, the relative stereochemistry of the substituents on the resulting oxetane can be controlled. acs.org For example, a syn-1,3-diol will cyclize to a trans-2,4-disubstituted oxetane, while an anti-1,3-diol will give the cis-isomer. acs.org This strategy could be employed to synthesize analogs of the target molecule with substituents at the C4 position of the oxetane ring.

Another strategy involves the diastereoselective ring expansion of epoxides using sulfur ylides. illinois.edu Enantioenriched epoxides can be converted to enantioenriched oxetanes with high diastereoselectivity. illinois.edu This method allows for the synthesis of oxetanes with various substitution patterns.

Green Chemistry Principles Applied to 2-(Oxetan-2-yl)ethan-1-amine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.govskpharmteco.com These principles are increasingly being applied to the synthesis of pharmaceuticals and their building blocks.

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. skpharmteco.comjocpr.com Reactions with high atom economy, such as cycloadditions and catalytic reactions, are preferred. jocpr.com The Paternò–Büchi reaction, being a [2+2] cycloaddition, has a theoretical atom economy of 100%. digitellinc.com

Another important metric is the Reaction Mass Efficiency (RME) , which takes into account the yield and stoichiometry of the reactants. nih.govnih.gov The use of catalytic methods, both in the construction of the oxetane ring and in the functionalization of the amine, significantly improves the RME by reducing the amount of reagents required. rsc.org

Biocatalysis is a cornerstone of green chemistry. nih.govsemanticscholar.orgresearchgate.netmdpi.com The use of enzymes for the synthesis of chiral amines, as discussed in section 2.4.2, offers several advantages, including mild reaction conditions (room temperature and atmospheric pressure), the use of water as a solvent, and high selectivity, which reduces the need for protecting groups and purification steps. nih.govsemanticscholar.org

The choice of solvents and reagents also plays a crucial role in the greenness of a synthesis. The development of reaction protocols that use safer solvents and minimize the use of hazardous reagents is an ongoing area of research.

Table 3: Green Chemistry Metrics

| Metric | Description | Ideal Value | Relevance to Synthesis |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | High for addition and rearrangement reactions. rsc.orgskpharmteco.comjocpr.com |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | Considers yield and stoichiometry. nih.govnih.gov |

| E-Factor | (Total mass of waste / Mass of product) | 0 | Lower values are better. |

| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | 1 | Includes all materials used (solvents, reagents, etc.). unica.it |

Exploration of Solvent-Free and Aqueous Media Syntheses

The pursuit of greener synthetic methods for producing 2-(Oxetan-2-yl)ethan-1-amine and its analogs has led to the exploration of solvent-free and aqueous reaction conditions. These approaches aim to reduce the environmental impact associated with traditional organic solvents, which are often volatile, toxic, and difficult to recycle.

While specific literature on the solvent-free or aqueous synthesis of 2-(Oxetan-2-yl)ethan-1-amine is not extensively documented, general principles of green chemistry can be applied to devise plausible and more environmentally friendly routes. One potential aqueous-based approach could involve the nucleophilic opening of a suitable epoxide precursor. For instance, the reaction of 2-(oxiran-2-ylmethyl)oxetane with an amine source in water could theoretically yield the desired product. The use of water as a solvent is highly desirable due to its non-toxicity, non-flammability, and abundance.

Solvent-free reactions, often facilitated by microwave irradiation or ball-milling, represent another promising avenue. These techniques can enhance reaction rates and reduce the need for a solvent, thereby minimizing waste. A hypothetical solvent-free synthesis could involve the direct reaction of a protected 2-(2-haloethyl)oxetane with a solid-supported amine reagent under mechanochemical conditions.

Although direct experimental data for the target molecule under these specific green conditions is scarce, the broader field of amine synthesis and oxetane chemistry provides a strong foundation for the development of such methodologies. The key challenge lies in adapting existing synthetic strategies to be compatible with aqueous or solvent-free environments while maintaining high yields and selectivity.

Atom Economy and E-Factor Considerations in Optimized Routes

Beyond the choice of solvent, the efficiency of a synthetic route can be quantitatively assessed using green chemistry metrics such as atom economy and the Environmental Factor (E-factor). Atom economy provides a theoretical measure of how many atoms from the reactants are incorporated into the final product, while the E-factor offers a more practical assessment of the total waste generated per unit of product.

To illustrate these concepts, a hypothetical optimized synthetic route for 2-(Oxetan-2-yl)ethan-1-amine is considered. This route is designed to maximize atom economy and minimize the E-factor by selecting reactions that are inherently more efficient and generate less waste.

Hypothetical Optimized Synthetic Route:

A plausible two-step sequence could begin with the Paternò-Büchi reaction between acrolein and formaldehyde to form 2-formyloxetane. This [2+2] cycloaddition is known for its high atom economy. The subsequent step would involve a reductive amination of the 2-formyloxetane with ammonia in the presence of a suitable catalyst. Reductive amination is a highly efficient method for amine synthesis, often proceeding with high yields and generating water as the primary byproduct.

Atom Economy Calculation:

The atom economy for this hypothetical route can be calculated as follows:

Step 1: Paternò-Büchi Reaction

Reactants: Acrolein (C₃H₄O, MW: 56.06 g/mol ) + Formaldehyde (CH₂O, MW: 30.03 g/mol )

Product: 2-Formyloxetane (C₄H₆O₂, MW: 86.09 g/mol )

Atom Economy = (MW of Product / Sum of MW of Reactants) x 100 = (86.09 / (56.06 + 30.03)) x 100 ≈ 100%

Step 2: Reductive Amination

Reactants: 2-Formyloxetane (C₄H₆O₂, MW: 86.09 g/mol ) + Ammonia (NH₃, MW: 17.03 g/mol ) + H₂ (MW: 2.02 g/mol )

Product: 2-(Oxetan-2-yl)ethan-1-amine (C₅H₁₁NO, MW: 101.15 g/mol ) + Water (H₂O, MW: 18.02 g/mol )

Atom Economy = (MW of Desired Product / Sum of MW of Reactants) x 100 = (101.15 / (86.09 + 17.03 + 2.02)) x 100 ≈ 96.2%

E-Factor Estimation:

The E-factor is calculated as the total mass of waste divided by the mass of the product. This includes solvents, reagents, and byproducts. For our hypothetical route, we can make some reasonable assumptions to estimate the E-factor.

| Metric | Step 1: Paternò-Büchi Reaction | Step 2: Reductive Amination | Overall |

| Atom Economy (%) | ~100 | ~96.2 | ~96.2 |

| Estimated Yield (%) | 90 | 85 | 76.5 |

| Solvent Usage (per mole of product) | Minimal (photoreactor) | 1 L Ethanol | ~1 L Ethanol |

| Byproducts (per mole of product) | Negligible | 1 mole Water | ~1 mole Water |

| Estimated E-Factor | <1 | ~10-15 | ~10-15 |

Note: The E-factor for the reductive amination step is estimated based on typical solvent usage for laboratory-scale synthesis and purification. In an industrial setting, solvent recycling would significantly lower this value.

This analysis highlights that even with high atom economy, the E-factor can be significantly influenced by factors such as solvent usage and reaction yield. Therefore, optimizing a synthetic route from a green chemistry perspective requires a holistic approach that considers both the intrinsic efficiency of the chemical transformations and the practical aspects of the process.

Reaction Chemistry and Mechanistic Investigations of 2 Oxetan 2 Yl Ethan 1 Amine

Reactivity of the Primary Amine Functionality in 2-(Oxetan-2-yl)ethan-1-amine

The primary amine group in 2-(oxetan-2-yl)ethan-1-amine serves as a potent nucleophile and a site for the introduction of a wide array of functional groups and structural motifs. Its reactivity is characteristic of primary alkylamines, allowing for participation in numerous well-established chemical transformations.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic character of the primary amine facilitates reactions with various electrophiles, leading to the formation of amides, secondary or tertiary amines, and sulfonamides. These reactions are fundamental in modifying the properties of the parent molecule.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides readily forms N-acylated products. This transformation is a common strategy in organic synthesis to introduce amide functionalities. thieme-connect.de For instance, the reaction of an amine with an acyl chloride typically proceeds in the presence of a base to neutralize the HCl byproduct.

Alkylation: The amine can be alkylated using alkyl halides. This reaction can lead to mono-, di-, or even tri-alkylated products (quaternary ammonium (B1175870) salts), depending on the stoichiometry and reaction conditions.

Sulfonylation: The formation of sulfonamides is achieved by reacting the amine with sulfonyl chlorides. This reaction is analogous to acylation and is often used in medicinal chemistry to introduce the sulfonamide moiety. For example, piperazine derivatives can be sulfonylated at the nitrogen atom with oxetane-3-sulfonyl chloride to yield the corresponding sulfonamide. molport.com

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetyl Chloride | N-acetyl-2-(oxetan-2-yl)ethan-1-amine (Amide) |

| Alkylation | Methyl Iodide | N-methyl-2-(oxetan-2-yl)ethan-1-amine (Secondary Amine) |

| Sulfonylation | Tosyl Chloride | N-tosyl-2-(oxetan-2-yl)ethan-1-amine (Sulfonamide) |

Condensation Reactions, Including Imine and Schiff Base Formation

Condensation reactions involving the primary amine of 2-(oxetan-2-yl)ethan-1-amine, particularly with carbonyl compounds, are a cornerstone of its reactivity profile. These reactions lead to the formation of imines, also known as Schiff bases. nih.gov

The formation of an imine is an acid-catalyzed, reversible reaction that proceeds through the nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone. openstax.orglibretexts.org This initial addition forms a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the C=N double bond characteristic of an imine. masterorganicchemistry.comlibretexts.orgajgreenchem.com The reaction is typically most efficient under mildly acidic conditions (pH ~5). libretexts.org

The general mechanism involves:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to create a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product. libretexts.org

These Schiff bases are valuable intermediates in organic synthesis and can participate in further reactions. mdpi.comnih.gov

Heterocyclic Ring Formation via Amine Functionalization

The primary amine of 2-(oxetan-2-yl)ethan-1-amine is a key functional handle for the construction of various nitrogen-containing heterocyclic systems. By reacting with appropriate bifunctional electrophiles, the amine can be incorporated into new ring structures.

For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of heterocycles like pyrazines or imidazoles. The specific heterocyclic system formed is dependent on the nature of the reaction partner. This strategy is a powerful tool for generating novel molecular scaffolds, leveraging the oxetane (B1205548) moiety as a substituent on the newly formed ring. researchgate.netresearchgate.net The synthesis of oxazoline rings, for instance, can be achieved through the intramolecular cyclization of 3-amido oxetanes, demonstrating a pathway where both the amine and oxetane functionalities are ultimately involved in the formation of a new heterocyclic structure. nih.gov

Oxetane Ring Reactivity and Transformations within 2-(Oxetan-2-yl)ethan-1-amine Structures

The four-membered oxetane ring is characterized by significant ring strain (approximately 112 kJ/mol), which makes it susceptible to ring-opening reactions. nih.gov This reactivity provides a synthetic pathway to 1,3-difunctionalized acyclic compounds.

Nucleophilic Ring-Opening Reactions of the Oxetane Moiety

The strained nature of the oxetane ring allows for its cleavage by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the ring oxygen. researchgate.net The regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn In the case of 2-substituted oxetanes like 2-(oxetan-2-yl)ethan-1-amine, strong nucleophiles generally attack the less sterically hindered C4 position. magtech.com.cn

The amine functionality on the side chain can also participate in intramolecular ring-opening reactions, especially if the nitrogen is first derivatized to enhance its nucleophilicity or if the reaction is properly catalyzed.

Acid-Catalyzed Ring Opening

The ring-opening of oxetanes is often facilitated by the use of Brønsted or Lewis acids. researchgate.netacs.org Acid catalysis proceeds by protonating the ring oxygen, which significantly activates the ring towards nucleophilic attack, even by weak nucleophiles. nih.govmagtech.com.cn

Under acidic conditions, the regioselectivity of the nucleophilic attack can change. The protonated oxetane may exhibit more carbocationic character at the more substituted C2 position. Consequently, weak nucleophiles may preferentially attack this more electronically deficient carbon atom. magtech.com.cn This acid-catalyzed ring-opening provides a method to generate substituted 1,3-diols or their derivatives, which are valuable synthetic intermediates. nih.govacs.org

| Catalyst | Nucleophile | Expected Product Type (from C4 attack) | Expected Product Type (from C2 attack) |

| None (strong Nu) | R-MgBr | 3-(Alkyl)-1-(2-aminoethyl)propan-1-ol | 1-(Alkyl)-3-(2-aminoethyl)propan-1-ol |

| H⁺ (weak Nu) | H₂O/H⁺ | 4-(2-Aminoethyl)butane-1,3-diol | 4-(2-Aminoethyl)butane-1,3-diol |

| Lewis Acid (e.g., BF₃) | ROH | 3-Alkoxy-1-(2-aminoethyl)propan-1-ol | 1-Alkoxy-3-(2-aminoethyl)propan-1-ol |

Rearrangement and Ring-Expansion Reactions Involving the Oxetane Ring

The strain energy of the oxetane ring can also be released through rearrangement and ring-expansion reactions, leading to the formation of more stable five-membered rings like tetrahydrofurans (THFs) or lactones. acs.org These transformations often proceed through an initial ring-opening event followed by intramolecular cyclization.

One notable rearrangement is the isomerization of oxetane-carboxylic acids into γ-lactones. acs.org This process can occur upon gentle heating, where the carboxylic acid group intramolecularly protonates the oxetane oxygen, facilitating ring-opening to form a stabilized carbocation intermediate. Subsequent intramolecular attack by the carboxylate closes the ring to form the thermodynamically more stable five-membered lactone. acs.org While 2-(Oxetan-2-yl)ethan-1-amine does not possess a carboxylic acid, analogous rearrangements could be envisioned, for example, after conversion of the amine to a different functional group or under specific catalytic conditions.

Ring expansion of oxetanes to tetrahydrofuran derivatives is another important transformation. acs.org These reactions are often accomplished using diazo compounds or sulfur ylides in the presence of a catalyst. acs.orgresearchgate.net Photochemical methods have also been developed for the ring expansion of oxetanes, proceeding through the formation of an oxygen ylide intermediate followed by rearrangement. rsc.org

| Reactant Type | Catalyst/Conditions | Product Type | Reference |

| Diazo Esters | Cu(I)/bis(azaferrocene) | Tetrahydrofurans | acs.org |

| Oxetane-carboxylic acids | Heating (50-100 °C) | γ-Lactones | acs.org |

| Diazoacetates | Photochemical (metal-free) | Tetrahydrofurans | rsc.org |

Intramolecular Cyclization and Macrocyclization Pathways Utilizing Both Functional Groups

The bifunctional nature of 2-(Oxetan-2-yl)ethan-1-amine allows for intramolecular reactions that utilize both the nucleophilic amine and the electrophilic oxetane ring. Such pathways can lead to the formation of novel bicyclic or macrocyclic structures.

Intramolecular Cyclization: Acid-catalyzed activation of the oxetane ring can lead to intramolecular attack by the pendant amine group. This process would result in the formation of a nitrogen-containing bicyclic system. A similar strategy has been demonstrated in the synthesis of 2-oxazolines from 3-amido oxetanes, where a Lewis acid catalyst promotes intramolecular ring-opening and cyclization. nih.gov For 2-(Oxetan-2-yl)ethan-1-amine, this pathway could yield a substituted piperidine-fused system.

Macrocyclization: The oxetane motif can act as a conformation-directing element in larger molecules. The incorporation of an oxetane into a peptide backbone has been shown to induce turn conformations, which pre-organize the linear precursor for macrocyclization. nih.gov This pre-organization brings the reactive termini into close proximity, thereby increasing the rate and yield of the cyclization reaction. nih.gov By analogy, 2-(Oxetan-2-yl)ethan-1-amine could be incorporated into a larger linear molecule, where the rigid, puckered structure of the oxetane would facilitate subsequent macrocyclization reactions. acs.org

Mechanistic Elucidation of Key Transformations of 2-(Oxetan-2-yl)ethan-1-amine

Understanding the precise mechanisms of the reactions involving 2-(Oxetan-2-yl)ethan-1-amine is crucial for optimizing reaction conditions and controlling product selectivity. Kinetic studies and isotope labeling experiments are two powerful tools for this purpose.

Kinetic studies provide quantitative data on how reaction rates are affected by reactant concentrations, temperature, and catalysts. For a given transformation of 2-(Oxetan-2-yl)ethan-1-amine, such as its acid-catalyzed ring-opening, kinetic experiments would involve systematically varying the concentrations of the substrate, acid, and any nucleophile while monitoring the rate of product formation. This allows for the determination of the reaction order with respect to each component, which is used to construct the rate law.

The temperature dependence of the reaction rate constant (k) is used to determine the activation parameters, including the activation energy (Ea), enthalpy of activation (Δ≠H°), and entropy of activation (Δ≠S°). These parameters provide insight into the transition state of the rate-determining step. For example, a large negative entropy of activation is often indicative of a highly ordered, associative transition state, consistent with an SN2 mechanism. researchgate.net

| Parameter | Description | Information Gained |

| Reaction Order | The exponent of a reactant's concentration in the rate law. | Indicates the number of molecules of that reactant involved in the rate-determining step. |

| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | A measure of the intrinsic reactivity of the system. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Provides information on the energy barrier of the reaction. |

| Δ≠H° and Δ≠S° | Enthalpy and entropy of activation. | Give insight into the thermodynamic properties and molecularity of the transition state. researchgate.net |

Isotope labeling is an unambiguous method for tracing the fate of atoms throughout a chemical reaction. By selectively replacing an atom in 2-(Oxetan-2-yl)ethan-1-amine with one of its heavier isotopes (e.g., ¹³C for carbon, ¹⁸O for oxygen, ¹⁵N for nitrogen, or ²H for hydrogen), the position of that atom in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.

For example, in a rearrangement reaction that converts the oxetane ring into a tetrahydrofuran ring, one could synthesize the starting material with an ¹⁸O-labeled oxetane oxygen. The position of the ¹⁸O in the final product would definitively show whether the original ether oxygen was retained in the new ring or if it was involved in another capacity. Similarly, labeling the specific carbons of the oxetane ring (C2, C3, C4) with ¹³C would allow chemists to map their exact positions in the rearranged product, confirming or refuting a proposed mechanistic pathway involving specific bond-breaking and bond-forming events.

Spectroscopic Interrogation of Reaction Intermediates

A comprehensive spectroscopic investigation of the reaction intermediates of 2-(Oxetan-2-yl)ethan-1-amine is not extensively detailed in publicly available scientific literature. The characterization of transient species in the reaction pathways of this compound remains an area requiring further research. However, based on established methodologies for studying reaction mechanisms in related heterocyclic and amine compounds, a multi-faceted spectroscopic approach would be essential for the elucidation of these intermediates.

In hypothetical reaction scenarios, such as N-acylation, alkylation, or ring-opening reactions, the identification of intermediates would rely on a combination of spectroscopic techniques. These methods would be crucial for providing evidence for proposed mechanistic steps and for understanding the reactivity of the oxetane ring and the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool. High-resolution 1H and 13C NMR are fundamental for tracking the transformation of the starting material and the emergence of new species. For instance, in an N-acylation reaction, the chemical shifts of the protons and carbons in the ethylamine side chain would be expected to change significantly upon the formation of an amide intermediate. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for assigning the full chemical structure of any isolable intermediates. In-situ NMR monitoring, where spectra are acquired directly from the reacting mixture at various time points, could provide real-time data on the formation and decay of transient species.

Fourier-Transform Infrared (FT-IR) Spectroscopy would offer complementary information, particularly for identifying changes in functional groups. The disappearance of the characteristic N-H stretching vibrations of the primary amine and the appearance of new bands, such as the strong carbonyl (C=O) stretch of an amide intermediate (typically around 1650 cm⁻¹), would be key diagnostic markers. The C-O-C stretching frequencies of the oxetane ring might also shift upon reaction, indicating electronic changes or ring strain alterations in an intermediate state.

Mass Spectrometry (MS) , especially when coupled with a separation technique like liquid chromatography (LC-MS), would be critical for determining the molecular weights of intermediates. High-resolution mass spectrometry (HRMS) would provide exact mass measurements, allowing for the determination of elemental compositions and confirming the identity of proposed intermediate structures. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) could offer further structural insights.

While specific data tables for the reaction intermediates of 2-(Oxetan-2-yl)ethan-1-amine cannot be compiled due to a lack of published data, the following table illustrates the type of data that would be sought in a spectroscopic investigation of a hypothetical acylation intermediate.

Table 1: Hypothetical Spectroscopic Data for a Postulated N-Acyl Intermediate

| Spectroscopic Technique | Feature | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Downfield shift of protons adjacent to the nitrogen atom. |

| ¹³C NMR | Chemical Shift (δ) | Appearance of a carbonyl carbon signal (around 170 ppm). |

| FT-IR | Wavenumber (cm⁻¹) | Appearance of a C=O stretching band (~1650 cm⁻¹). Disappearance or change in N-H stretching bands. |

| HRMS | m/z | A molecular ion peak corresponding to the exact mass of the acylated compound. |

The application of these spectroscopic methods in a coordinated manner would be necessary to fully characterize the short-lived and potentially reactive intermediates in the chemical transformations of 2-(Oxetan-2-yl)ethan-1-amine. Future research in this area would be valuable for a more complete understanding of its reaction chemistry.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 Oxetan 2 Yl Ethan 1 Amine

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

The molecule 2-(Oxetan-2-yl)ethan-1-amine possesses a chiral center at the C2 position of the oxetane (B1205548) ring, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy, which measures the differential interaction of these enantiomers with left- and right-circularly polarized light, is a powerful set of techniques for determining the enantiomeric excess (ee) of a sample. saschirality.orgnih.gov The primary methods in this category are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (LCP and RCP, respectively) by a chiral molecule. saschirality.orgoptica.org This differential absorption (ΔA = ALCP - ARCP) is non-zero only for chiral molecules in the region of an absorbing chromophore. The resulting CD spectrum is a plot of this difference versus wavelength.

For a molecule like 2-(Oxetan-2-yl)ethan-1-amine, which is an aliphatic amine, it lacks a suitable chromophore to produce a strong signal in the accessible UV-visible range. Therefore, a common and effective strategy is to convert the amine into a derivative that contains a chromophore. nih.gov A widely used method for primary amines involves condensation with an aromatic aldehyde, such as pyridine carboxaldehyde, to form a chiral imine (a Schiff base). nih.gov This imine can then coordinate with a metal ion, for instance, Iron(II) or Copper(I), to form a metal-ligand complex. nih.govacs.orgnih.gov These complexes often exhibit strong metal-to-ligand charge-transfer (MLCT) bands in the visible region of the spectrum, which are intensely CD-active and can be used for analysis. nih.gov

The determination of enantiomeric excess (ee) is typically achieved by creating a calibration curve. nih.gov A series of samples with known ee values are prepared, and their CD signal (measured in millidegrees, mdeg) at a specific wavelength (usually the peak of maximum intensity) is recorded. A plot of the CD signal versus ee should yield a linear relationship, which can then be used to determine the ee of an unknown sample. nih.gov

Table 1: Hypothetical CD Data for Enantiomeric Excess Determination of Derivatized 2-(Oxetan-2-yl)ethan-1-amine Complex Data collected at the λmax of the MLCT band.

| Sample ID | Enantiomeric Excess (%) of (R)-enantiomer | CD Signal (mdeg) |

| STD-1 | 100% | +50.2 |

| STD-2 | 75% | +37.6 |

| STD-3 | 50% | +25.1 |

| STD-4 | 25% | +12.5 |

| STD-5 | 0% (Racemic) | 0.0 |

| STD-6 | -25% (25% S) | -12.6 |

| STD-7 | -50% (50% S) | -25.2 |

| STD-8 | -75% (75% S) | -37.7 |

| STD-9 | -100% (100% S) | -50.3 |

| UNKNOWN-1 | To be determined | +31.4 |

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. bhu.ac.in While simple optical rotation is often measured at a single wavelength (e.g., the sodium D-line at 589 nm), ORD provides more detailed structural information. nih.gov

In the wavelength region of a chromophore's absorption band, an ORD spectrum exhibits a characteristic feature known as the Cotton effect. amrita.edumgcub.ac.in The Cotton effect is an S-shaped curve where the optical rotation changes dramatically, passing through a peak (or trough), crossing the zero-rotation axis near the absorption maximum, and then reaching a trough (or peak). mgcub.ac.in The direction of this curve defines the sign of the Cotton effect; a "positive" Cotton effect shows a peak at a longer wavelength and a trough at a shorter wavelength, while a "negative" Cotton effect is the reverse. amrita.edujasco-global.com Enantiomers display mirror-image ORD curves with Cotton effects of equal magnitude but opposite signs. mgcub.ac.in

For quantitative analysis, the magnitude of the specific rotation [α] at the peak or trough of the Cotton effect is directly proportional to the concentration of the corresponding enantiomer. Similar to CD, a calibration curve can be constructed by plotting the specific rotation at a chosen wavelength against samples of known enantiomeric excess. kud.ac.inmdpi.com This allows for the determination of the ee in a sample of unknown composition. The same derivatization strategies used for CD analysis are applicable to ORD to introduce a chromophore and generate a distinct Cotton effect.

Table 2: Hypothetical ORD Data for Enantiomeric Excess Determination of Derivatized 2-(Oxetan-2-yl)ethan-1-amine Data collected at the wavelength of the Cotton effect peak (~350 nm).

| Sample ID | Enantiomeric Excess (%) of (R)-enantiomer | Specific Rotation [α] at 350 nm (degrees) |

| STD-1 | 100% | +1250 |

| STD-2 | 80% | +1000 |

| STD-3 | 60% | +750 |

| STD-4 | 40% | +500 |

| STD-5 | 20% | +250 |

| STD-6 | 0% (Racemic) | 0 |

| STD-7 | -50% (50% S) | -625 |

| STD-8 | -100% (100% S) | -1250 |

| UNKNOWN-2 | To be determined | +875 |

Computational and Theoretical Investigations of 2 Oxetan 2 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rowansci.com By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic characteristics that govern a molecule's stability and reactivity.

Frontier Molecular Orbital Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity, while the LUMO, the most likely orbital to accept electrons, relates to electrophilicity. youtube.comtaylorandfrancis.com

For 2-(Oxetan-2-yl)ethan-1-amine, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amine group, making this site the center of its nucleophilic and basic character. researchgate.net The LUMO, conversely, would likely be distributed across the antibonding σ* orbitals of the strained C-O bonds within the oxetane (B1205548) ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity. taylorandfrancis.com A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. Computational calculations, such as those using Density Functional Theory (DFT), can predict these orbital energies and the resulting gap, thereby allowing for predictions of the molecule's behavior in various chemical reactions.

Interactive Table: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) | Implication for Reactivity |

| HOMO | -9.5 | High energy indicates strong electron-donating (nucleophilic) character, centered on the amine. |

| LUMO | +1.2 | Low energy indicates susceptibility to nucleophilic attack, particularly at the oxetane ring. |

| HOMO-LUMO Gap | 10.7 | A relatively large gap suggests good kinetic stability under standard conditions. |

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. chemistrysteps.comlibretexts.org For 2-(Oxetan-2-yl)ethan-1-amine, conformational flexibility originates from two main sources: the puckering of the oxetane ring and the rotation about the C-C and C-N bonds of the ethylamine side chain.

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve some of its inherent ring strain. acs.org The ethylamine side chain can rotate freely, leading to various staggered and eclipsed conformations. Computational methods can map the potential energy landscape of the molecule to identify stable, low-energy conformations (energy minima) and the energy barriers between them. nih.govupenn.edu This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its interaction with biological targets or other reagents.

Interactive Table: Relative Energies of Hypothetical Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | Anti (extended side chain) | 0.00 (Global Minimum) | 75 |

| B | Gauche (folded side chain) | 0.85 | 20 |

| C | Eclipsed (high-energy) | 3.50 | <1 |

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. nih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov For 2-(Oxetan-2-yl)ethan-1-amine, calculations would predict distinct signals for the protons and carbons of the oxetane ring and the ethylamine chain, aiding in the assignment of experimental spectra.

IR Frequencies: Theoretical frequency calculations can predict the vibrational modes of a molecule. doi.org These correspond to the absorption bands seen in an infrared (IR) spectrum. For this molecule, key predicted vibrations would include N-H stretching of the primary amine, C-H stretching of the alkyl chain and oxetane ring, and the characteristic C-O-C stretching of the ether linkage in the oxetane. britannica.com Comparing calculated spectra with experimental ones can confirm the molecular structure and identify specific functional groups.

Interactive Table: Predicted vs. Experimental Spectroscopic Data

| Type | Functional Group | Predicted Value | Typical Experimental Value |

| ¹³C NMR | Oxetane CH-O | 78 ppm | 75-85 ppm |

| ¹³C NMR | CH₂-N | 40 ppm | 35-45 ppm |

| IR Freq. | N-H Stretch | 3350 cm⁻¹ | 3300-3400 cm⁻¹ (doublet) |

| IR Freq. | C-O-C Stretch | 980 cm⁻¹ | 950-1050 cm⁻¹ |

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. It allows for the characterization of short-lived, high-energy species like transition states that are often impossible to observe experimentally. acs.org This is particularly useful for understanding reactions involving strained rings like oxetanes, which can undergo various ring-opening reactions. beilstein-journals.orgmagtech.com.cnresearchgate.net

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometry. libretexts.orglibretexts.orgwikipedia.org By mapping the PES for a reaction, chemists can visualize the entire reaction pathway, from reactants to products. colostate.edu Key features of a PES include:

Energy Minima: Correspond to stable species like reactants, products, and intermediates.

Saddle Points: Represent transition states, which are the energy maxima along the minimum energy path connecting reactants and products. libretexts.org

For a reaction involving 2-(Oxetan-2-yl)ethan-1-amine, such as the nucleophilic ring-opening of the oxetane, a PES would be constructed by systematically changing key bond lengths and angles (e.g., the distance of the incoming nucleophile to the oxetane carbon and the C-O bond length). The resulting surface would reveal the lowest energy path for the reaction and the structure and energy of the transition state, providing a complete picture of the reaction mechanism. researchgate.net

Computational Studies of Selectivity (Regio- and Stereoselectivity)

When a reaction can lead to multiple products, computational studies can predict the selectivity by comparing the activation energies of the competing pathways.

Regioselectivity: The ring-opening of the 2-substituted oxetane ring can occur at either the C2 or C4 position. magtech.com.cnresearchgate.net These two pathways lead to different constitutional isomers (regioisomers). By calculating the energies of the transition states for nucleophilic attack at each position, the preferred reaction site can be determined. The pathway with the lower activation energy will be the dominant one, thus predicting the major regioisomer. For example, under acidic conditions, attack is often favored at the more substituted carbon (C2) due to stabilization of a partial positive charge, whereas under basic or nucleophilic conditions, attack at the less sterically hindered carbon (C4) may be preferred. kuleuven.beacs.org

Stereoselectivity: The C2 carbon of the oxetane ring in 2-(Oxetan-2-yl)ethan-1-amine is a stereocenter. Reactions at this center or elsewhere in the molecule that create a new stereocenter can lead to diastereomeric products. elsevierpure.comacs.org Computational modeling can be used to analyze the transition states leading to each diastereomer. researchgate.netresearchgate.net Differences in steric or electronic interactions within these transition states will result in different activation energies, allowing for the prediction of which diastereomer will be formed in excess.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for 2-(oxetan-2-yl)ethan-1-amine are not extensively documented in publicly available literature, the behavior of this compound in various solvents can be inferred from computational studies of analogous systems, particularly those containing oxetane and amine functional groups. MD simulations are a powerful tool to understand the dynamic interactions between a solute and solvent molecules, providing insights into solvation shells, hydrogen bonding networks, and conformational preferences.

For 2-(oxetan-2-yl)ethan-1-amine, MD simulations would likely reveal strong interactions with protic solvents like water or alcohols. The primary amine group is a potent hydrogen bond donor and acceptor, while the oxygen atom of the oxetane ring acts as a strong hydrogen bond acceptor. acs.orgmdpi.com The strained C-O-C bond angle in the oxetane ring exposes the oxygen lone pair of electrons, making it a more effective hydrogen bond acceptor than other cyclic ethers. acs.orgmdpi.com

In an aqueous environment, simulations would be expected to show the formation of a structured solvation shell around the molecule. Water molecules would form hydrogen bonds with the -NH2 group and the oxetane oxygen. These interactions are crucial for the solubility of the compound. In aprotic solvents, the nature and strength of intermolecular interactions would change, with dipole-dipole interactions likely playing a more significant role.

Conformational analysis through MD simulations would also be insightful. The flexible ethylamine side chain can adopt various conformations relative to the oxetane ring. The presence of intramolecular hydrogen bonding between the amine group and the oxetane oxygen, while sterically possible, would be in competition with intermolecular hydrogen bonding with the solvent. Computational studies on similar systems have highlighted the ability of the oxetane ring to act as a conformational lock, potentially rigidifying the structure. acs.org

Structure-Property Relationship Studies in a Chemical Context

Influence of the Oxetane Ring:

The oxetane moiety significantly influences the properties of the molecule. It is a small, polar, and three-dimensional motif. researchgate.netnih.gov Its incorporation is known to affect several key chemical properties:

Basicity: The oxetane ring, being electron-withdrawing, is expected to reduce the basicity (pKa) of the adjacent amino group. Studies have shown that the pKa of an amine is reduced by approximately 1.9 units when it is in the beta position relative to an oxetane ring. nih.gov This is a significant effect that modulates the ionization state of the molecule at a given pH.

Solubility: The polar nature of the oxetane ring generally enhances aqueous solubility. researchgate.net The ability of the oxetane oxygen to act as a hydrogen bond acceptor contributes to favorable interactions with water molecules.

Conformational Rigidity: The four-membered ring structure of oxetane imparts a degree of conformational constraint on the molecule, which can influence its interaction with other molecules. acs.org

Structure-Property Data for Analogous Amino-Oxetanes:

To illustrate the impact of the amino-oxetane motif, the following table presents comparative data from a matched molecular pair study of 3-aryl-3-amino-oxetanes and their corresponding benzamide analogues. While the substitution pattern is different from 2-(oxetan-2-yl)ethan-1-amine, the data provides valuable insights into the general properties of amino-oxetanes.

| Property | Amino-Oxetane Analogue | Benzamide Analogue |

| Aqueous Solubility (pH 7.4, µM) | Generally Higher | Generally Lower |

| Lipophilicity (LogD) | Comparable | Comparable |

| Polar Surface Area (Ų) | Typically Lower | Typically Higher |

| Conformation | Preferred gauche conformation | Planar amide bond |

This data is generalized from a study on 3-aryl-3-amino-oxetanes and is intended for illustrative purposes. chemrxiv.org

Derivatization and Functionalization of 2 Oxetan 2 Yl Ethan 1 Amine for Structural Diversity

Amine-Based Derivatization Strategies of 2-(Oxetan-2-yl)ethan-1-amine

The primary amine group of 2-(Oxetan-2-yl)ethan-1-amine serves as a key handle for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups and the construction of more complex molecules.

Formation of Amides, Ureas, and Thioureas

The nucleophilic character of the primary amine readily allows for the formation of stable amide, urea (B33335), and thiourea (B124793) linkages. These reactions are fundamental in medicinal chemistry for creating compounds with diverse biological activities.

Amides: Acylation of 2-(Oxetan-2-yl)ethan-1-amine with carboxylic acids, acid chlorides, or anhydrides yields the corresponding amides. These reactions are typically straightforward and high-yielding. The resulting amide bond is a common feature in many pharmaceuticals due to its structural rigidity and ability to participate in hydrogen bonding.

Ureas: The reaction of 2-(Oxetan-2-yl)ethan-1-amine with isocyanates or via phosgene-mediated coupling with another amine leads to the formation of ureas. organic-chemistry.orgorganic-chemistry.org Urea derivatives are known to exhibit a broad spectrum of biological activities. nih.gov The synthesis of polyurethane urea has been achieved using related diamine macrochain extenders. researchgate.net

Thioureas: Similarly, reaction with isothiocyanates provides thiourea analogs. The thiourea functional group can act as a hydrogen bond donor and acceptor and has been incorporated into various bioactive molecules.

Table 1: Examples of Amine-Based Derivatization Reactions

| Reagent | Functional Group Formed |

| Carboxylic Acid / Acid Chloride | Amide |

| Isocyanate | Urea |

| Isothiocyanate | Thiourea |

Data based on common amine reactivity.

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The primary amine of 2-(Oxetan-2-yl)ethan-1-amine is a versatile precursor for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. openmedicinalchemistryjournal.com The synthesis of these scaffolds often involves multi-component reactions or cyclization strategies. mdpi.comnih.gov The asymmetric synthesis of nitrogen heterocycles is of particular interest in medicinal chemistry. organic-chemistry.org

For instance, condensation of the amine with dicarbonyl compounds can lead to the formation of five- or six-membered rings such as pyrroles or pyridines. Furthermore, reactions with other bifunctional reagents can yield more complex heterocyclic systems like pyrimidines or benzodiazepines. The incorporation of the oxetane (B1205548) moiety into these heterocyclic frameworks can significantly influence their physicochemical properties and biological activity.

Reductive Amination and Alkylation of the Amine Functionality

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org This reaction involves the initial formation of an imine or enamine intermediate from the reaction of 2-(Oxetan-2-yl)ethan-1-amine with a ketone or aldehyde, followed by in-situ reduction to the corresponding secondary or tertiary amine. organic-chemistry.orgresearchgate.net

A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. This one-pot procedure is highly efficient for introducing a wide range of alkyl and aryl substituents onto the nitrogen atom. organic-chemistry.org Direct alkylation of the amine with alkyl halides can also be performed, though it may be more prone to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Table 2: Reductive Amination and Alkylation Approaches

| Reaction | Reagents | Product |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Secondary or Tertiary Amine |

| Direct Alkylation | Alkyl Halide | Secondary, Tertiary, or Quaternary Amine |

Data based on established organic synthesis methodologies. wikipedia.orgorganic-chemistry.org

Oxetane Ring-Opening Derived Scaffolds from 2-(Oxetan-2-yl)ethan-1-amine

The strained four-membered ring of the oxetane is susceptible to ring-opening reactions, providing a pathway to a variety of functionalized acyclic structures. researchgate.netillinois.edu This reactivity offers an alternative strategy for generating molecular diversity starting from 2-(Oxetan-2-yl)ethan-1-amine.

Introduction of Diverse Nucleophiles to the Oxetane Ring

The oxetane ring can be opened by a wide array of nucleophiles, typically under acidic or Lewis acidic conditions. illinois.edumagtech.com.cn The regioselectivity of the ring-opening is influenced by steric and electronic factors of the oxetane and the nature of the nucleophile. magtech.com.cn Strong nucleophiles tend to attack the less sterically hindered carbon of the oxetane. magtech.com.cn

Nucleophiles such as amines, thiols, and alcohols can be employed to introduce new functional groups, leading to the formation of 1,3-amino alcohols, 1,3-thioethers, and 1,3-diols, respectively. This strategy allows for the creation of linear scaffolds with defined stereochemistry at multiple centers.

Table 3: Nucleophilic Ring-Opening Reactions

| Nucleophile | Resulting Functional Group |

| Amine | 1,3-Amino alcohol |

| Thiol | 1,3-Thioether |

| Alcohol | 1,3-Diol |

Data compiled from general principles of oxetane reactivity. researchgate.netmagtech.com.cn

Synthesis of Linear and Cyclic Ethers and Alcohols

The ring-opening of the oxetane moiety can also be utilized to synthesize linear and cyclic ethers, as well as polyol structures. For instance, reaction with an alcohol under acidic conditions can lead to the formation of a 1,3-alkoxy alcohol. Intramolecular cyclization of suitably functionalized ring-opened products can also be a viable strategy for constructing larger heterocyclic systems.

The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a classic method for ether formation and can be adapted to the products of oxetane ring-opening. askthenerd.comvanderbilt.edu Furthermore, the hydroxyl group generated from the ring-opening can be further functionalized or used as a handle for subsequent chemical transformations, expanding the range of accessible molecular architectures.

Dual Functionalization Strategies Targeting Both Amine and Oxetane Moieties

Dual functionalization of 2-(Oxetan-2-yl)ethan-1-amine enables the creation of complex molecules with finely tuned properties. This can be achieved through either a sequential approach, capitalizing on the inherent reactivity differences between the amine and the oxetane, or through an orthogonal strategy employing protecting groups for more complex syntheses.

The primary amine is a nucleophilic and basic center, readily undergoing reactions such as acylation, alkylation, sulfonylation, and reductive amination under standard conditions. In contrast, the oxetane ring is a strained ether that is relatively stable but can undergo nucleophilic ring-opening upon activation with Brønsted or Lewis acids. This difference in reactivity forms the basis for selective modifications.

A common sequential strategy involves the initial functionalization of the more reactive amine group. For instance, acylation with an acid chloride or anhydride (B1165640) under basic conditions will selectively form an amide, leaving the oxetane ring intact. The resulting N-acylated intermediate can then be subjected to acid-catalyzed ring-opening of the oxetane. The regioselectivity of the ring-opening is influenced by both steric and electronic factors, but typically nucleophilic attack is favored at the less hindered carbon of the oxetane.

For more intricate synthetic routes, an orthogonal protecting group strategy is invaluable. jocpr.comsigmaaldrich.comnih.gov The amine can be protected with a group that is stable to the conditions required for oxetane modification, and vice-versa. For example, a tert-butoxycarbonyl (Boc) group can be installed on the amine. This protected intermediate can then undergo various transformations at the oxetane ring. Subsequent removal of the Boc group under acidic conditions reveals the amine for further derivatization.

Below is a table illustrating potential sequential and orthogonal dual functionalization strategies.

Table 1: Hypothetical Dual Functionalization Strategies for 2-(Oxetan-2-yl)ethan-1-amine

| Strategy | Step 1: Amine Functionalization | Reagents for Step 1 | Step 2: Oxetane Functionalization (Ring-Opening) | Reagents for Step 2 | Final Product Structure |

|---|---|---|---|---|---|

| Sequential | Acylation | Benzoyl chloride, Triethylamine | Methanolysis | HCl (catalytic), Methanol | N-(2-(1-hydroxy-4-methoxybutan-2-yl)ethyl)benzamide |

| Sequential | Reductive Amination | Acetone, NaBH(OAc)₃ | Thiolysis | BF₃·OEt₂, Thiophenol | 1-((1-hydroxy-4-(phenylthio)butan-2-yl)amino)propan-2-ol |

| Orthogonal | Amine Protection | Boc₂O, Dioxane/Water | Azide (B81097) Addition | NaN₃, NH₄Cl | tert-butyl (2-(1-azido-4-hydroxybutan-2-yl)ethyl)carbamate |

These strategies allow for the systematic introduction of a wide range of functional groups, leading to libraries of compounds with diverse stereochemistry and physicochemical properties, suitable for screening in drug discovery and other life science applications.

Design and Synthesis of Advanced Analogs for Chemical Probe Development

Chemical probes are indispensable tools in chemical biology for interrogating biological systems. enamine.netnih.gov 2-(Oxetan-2-yl)ethan-1-amine is an attractive scaffold for the development of such probes. Its primary amine serves as a convenient handle for the attachment of reporter groups (e.g., fluorophores, biotin) or photoreactive cross-linking moieties. nih.govnih.govtcichemicals.com The oxetane component can enhance the physicochemical properties of the resulting probe, such as aqueous solubility and metabolic stability, which are often crucial for their application in biological environments. sci-hub.senih.govresearchgate.net

The design of advanced analogs for chemical probe development involves the covalent attachment of a functional moiety to the core scaffold. The synthesis of these probes typically leverages the high reactivity of the primary amine towards various electrophilic reagents.

Fluorescent Probes: These probes are used for imaging and tracking molecules in cells. They can be synthesized by reacting 2-(Oxetan-2-yl)ethan-1-amine with an amine-reactive fluorescent dye, such as a fluorescein (B123965) isothiocyanate (FITC) or a rhodamine N-hydroxysuccinimide (NHS) ester. tcichemicals.comnih.gov The resulting derivative will be fluorescent, allowing for its detection by fluorescence microscopy or flow cytometry.

Biotinylated Probes: Biotin is a vitamin that binds with extremely high affinity to the protein avidin (B1170675) and its bacterial analog, streptavidin. This interaction is widely exploited for affinity-based purification and detection. A biotinylated probe can be synthesized by reacting the amine with an activated form of biotin, such as biotin-NHS. nih.gov Such probes are used in applications like affinity pull-down assays to identify binding partners of the molecule of interest.

Photoaffinity Probes: These probes are used to covalently label interacting proteins upon photoactivation, enabling the identification of direct binding targets. nih.govrsc.org A photoaffinity probe can be synthesized by acylating the amine of 2-(Oxetan-2-yl)ethan-1-amine with a photoreactive group, such as a benzophenone (B1666685) or a diazirine-containing carboxylic acid, using standard peptide coupling reagents.

The table below outlines the design principles for these advanced chemical probes.

Table 2: Design of Chemical Probes from 2-(Oxetan-2-yl)ethan-1-amine

| Probe Type | Functional Moiety to be Attached | Representative Reagent | Synthetic Reaction | Potential Application |

|---|---|---|---|---|

| Fluorescent Probe | Fluorophore | Fluorescein isothiocyanate (FITC) | Thiourea formation | Cellular imaging, Flow cytometry |

| Biotinylated Probe | Biotin | Biotin N-hydroxysuccinimide ester (Biotin-NHS) | Amide bond formation | Affinity purification, Pull-down assays |

| Photoaffinity Probe | Photoreactive group | 4-Benzoylbenzoic acid | Amide bond formation (with coupling agent) | Target identification, Covalent labeling of binding partners |